molecular formula C20H13N3O3 B241615 N-(9-acridinyl)-3-nitrobenzamide

N-(9-acridinyl)-3-nitrobenzamide

Cat. No. B241615
M. Wt: 343.3 g/mol
InChI Key: AGIJGGLXZRFUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-acridinyl)-3-nitrobenzamide (ANBA) is a chemical compound that has been widely studied for its biological properties. ANBA belongs to the class of acridine-based compounds, which have been shown to possess various biological activities, including antitumor, antimicrobial, and antiviral properties.

Mechanism of Action

The mechanism of action of N-(9-acridinyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(9-acridinyl)-3-nitrobenzamide may also induce DNA damage and activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(9-acridinyl)-3-nitrobenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels). N-(9-acridinyl)-3-nitrobenzamide has also been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of N-(9-acridinyl)-3-nitrobenzamide is its broad-spectrum antitumor activity, which makes it a promising candidate for cancer treatment. N-(9-acridinyl)-3-nitrobenzamide is also relatively easy to synthesize and has low toxicity in normal cells. However, N-(9-acridinyl)-3-nitrobenzamide has some limitations for lab experiments, including its low solubility in water and its tendency to form aggregates, which can affect its biological activity.

Future Directions

There are several future directions for the study of N-(9-acridinyl)-3-nitrobenzamide. One area of research is the development of N-(9-acridinyl)-3-nitrobenzamide-based drugs for cancer treatment. Another area of research is the elucidation of the mechanism of action of N-(9-acridinyl)-3-nitrobenzamide, which could lead to the discovery of new targets for cancer therapy. Additionally, the antimicrobial activity of N-(9-acridinyl)-3-nitrobenzamide could be further explored for the development of new antibiotics. Finally, the synthesis of novel N-(9-acridinyl)-3-nitrobenzamide derivatives with improved solubility and biological activity could be a promising direction for future research.
Conclusion
In conclusion, N-(9-acridinyl)-3-nitrobenzamide is a promising compound with a wide range of biological activities, including antitumor and antimicrobial properties. The synthesis method of N-(9-acridinyl)-3-nitrobenzamide is relatively simple, and it has been extensively studied for its scientific research applications. N-(9-acridinyl)-3-nitrobenzamide has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, N-(9-acridinyl)-3-nitrobenzamide is a valuable compound for scientific research with potential applications in cancer treatment and antimicrobial therapy.

Synthesis Methods

N-(9-acridinyl)-3-nitrobenzamide can be synthesized using a multi-step process involving the reaction of 3-nitrobenzoyl chloride with acridine in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield N-(9-acridinyl)-3-nitrobenzamide. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(9-acridinyl)-3-nitrobenzamide has been extensively studied for its biological properties, particularly its antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(9-acridinyl)-3-nitrobenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable property for cancer treatment.

properties

Product Name

N-(9-acridinyl)-3-nitrobenzamide

Molecular Formula

C20H13N3O3

Molecular Weight

343.3 g/mol

IUPAC Name

N-acridin-9-yl-3-nitrobenzamide

InChI

InChI=1S/C20H13N3O3/c24-20(13-6-5-7-14(12-13)23(25)26)22-19-15-8-1-3-10-17(15)21-18-11-4-2-9-16(18)19/h1-12H,(H,21,22,24)

InChI Key

AGIJGGLXZRFUNR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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